4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of 4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride involves several steps. The synthetic routes typically include the formation of the piperidine ring followed by the introduction of the diethylaminoethyl and phenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Piperidinecarboxaldehyde, 1-(2-(diethylamino)ethyl)-4-phenyl-, dihydrochloride can be compared with other similar compounds, such as 1-Boc-piperidine-4-carboxaldehyde and 4-Piperidinecarboxaldehyde, 1-ethyl-2,6-dimethyl- These compounds share structural similarities but may differ in their chemical properties and biological activities
Eigenschaften
CAS-Nummer |
95126-29-7 |
---|---|
Molekularformel |
C18H30Cl2N2O |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
1-[2-(diethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;dihydrochloride |
InChI |
InChI=1S/C18H28N2O.2ClH/c1-3-19(4-2)14-15-20-12-10-18(16-21,11-13-20)17-8-6-5-7-9-17;;/h5-9,16H,3-4,10-15H2,1-2H3;2*1H |
InChI-Schlüssel |
ZZNOWNBHLDMRSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1CCC(CC1)(C=O)C2=CC=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.